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molecular formula C13H20O3S B3059299 (2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane CAS No. 96803-85-9

(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane

Cat. No. B3059299
M. Wt: 256.36 g/mol
InChI Key: DXMQCYBZTUPOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04668697

Procedure details

Bromoacetaldehyde diethyl acetal (16.5 ml, 0.11 mol) was added dropwise to a mixture of m-methoxybenzenethiol (15.0 ml, 0.12 mol) and K2CO3 (16.6 g, 0.12 mol) in acetone (150 ml) at room temperature. The reaction mixture was stirred for 16 hours and then filtered. The solid was washed with acetone, and the combined filtrate and washes were concentrated in vacuo. The residue was diluted with H2O and extracted with Et2O. The Et2O extracts were washed with 0.5 M KOH, H2O, and brine, dried over Na2SO4, filtered, and concentrated in vacuo to give 27.4 g of 1-[(2,2-diethoxy)ethylthio]-3-methoxybenzene as a dark yellow oil. 'H NMR, δ :(CDCl3):1.18 (6H, t, --OCHHD 2CH3); 3.13 (2H, d, --SCH--); 3.43-3.73 (4H, m, --OC/H/ 2CH3); 3.77 (3H, s, --OCH 3); 4.67 (1H, t, --SCH2C/H/ --); 6.60-7.27 (4H, m, aromatics).
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[CH2:5]Br)[CH3:2].[CH3:10][O:11][C:12]1[CH:13]=[C:14]([SH:18])[CH:15]=[CH:16][CH:17]=1.C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[CH2:5][S:18][C:14]1[CH:15]=[CH:16][CH:17]=[C:12]([O:11][CH3:10])[CH:13]=1)[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
16.5 mL
Type
reactant
Smiles
C(C)OC(CBr)OCC
Name
Quantity
15 mL
Type
reactant
Smiles
COC=1C=C(C=CC1)S
Name
Quantity
16.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with acetone
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrate and washes were concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
WASH
Type
WASH
Details
The Et2O extracts were washed with 0.5 M KOH, H2O, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC(CSC1=CC(=CC=C1)OC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 27.4 g
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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